Stigmast-7-en-3-one
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Overview
Description
Stigmast-7-en-3-one is a natural product found in Ephedra distachya and Salvia nemorosa with data available.
Scientific Research Applications
Anticancer Properties
Stigmast-7-en-3-one has shown potential in the field of cancer research. A study by Fernando et al. (2018) found that a related compound, stigmast-5-en-3-ol, derived from the marine soft coral Dendronephthya gigantea, exhibited significant antiproliferative effects on leukemia and breast cancer cell lines. This compound induced apoptotic body formation and DNA damage in cancer cells, mediated through the mitochondria-associated apoptotic pathway. The research highlights the potential of this compound derivatives as candidates for anticancer drug development (Fernando et al., 2018).
Cytotoxic Steroids
Research conducted by Chumkaew et al. (2010) on the fruits of Syzygium siamense identified stigmast-5-ene-3-one, a compound structurally similar to this compound. They evaluated its cytotoxic activities against various cancer cell lines, including human oral epidermoid carcinoma, breast cancer, and lung cancer. The study provides insights into the potential therapeutic applications of this compound and its derivatives in treating various types of cancer (Chumkaew et al., 2010).
NGF-Potentiating Activity
A study by Li et al. (2003) on Verbena littoralis, a Paraguayan medicinal plant, isolated two new sterols along with known compounds including stigmast-5-ene-3-one. These compounds exhibited nerve growth factor (NGF)-mediating neurite outgrowth in PC12D cells. This research suggests the potential of this compound and its derivatives in neuroregenerative medicine and highlights their role in promoting nerve growth and repair (Li et al., 2003).
Antimicrobial Properties
Zhao et al. (2005) isolated stigmasterols, including stigmast-5-ene-3-one, from the fruits of Ailanthus altissima. These compounds demonstrated antimicrobial activity, indicating the potential of this compound as an antimicrobial agent. This research opens up possibilities for using this compound in developing new antimicrobial therapies (Zhao et al., 2005).
Properties
CAS No. |
18069-96-0 |
---|---|
Molecular Formula |
C29H48O |
Molecular Weight |
412.7 g/mol |
IUPAC Name |
(9R,10S,13R,14R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h11,19-22,25-27H,7-10,12-18H2,1-6H3/t20-,21-,22?,25-,26+,27+,28+,29-/m1/s1 |
InChI Key |
JWANJDUXWSJWER-XOLJFFFDSA-N |
Isomeric SMILES |
CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CCC4[C@@]3(CCC(=O)C4)C)C)C(C)C |
SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(=O)C4)C)C)C(C)C |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(=O)C4)C)C)C(C)C |
Synonyms |
delta(7)-stigmastenone-3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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